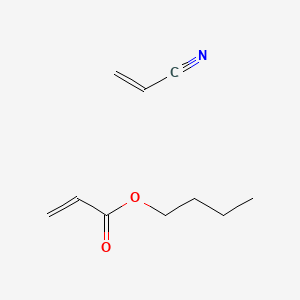

Butyl acrylate acrylonitrile

Description

Significance of Butyl Acrylate (B77674) and Acrylonitrile (B1666552) in Polymer Chemistry

The distinct chemical nature of butyl acrylate and acrylonitrile monomers is fundamental to the versatility of their copolymers. Butyl acrylate, an acrylic acid ester, is known for imparting flexibility, impact resistance, and a low glass transition temperature to polymers. ontosight.aiwikipedia.org It is considered a "soft" monomer and is crucial in applications requiring toughness and durability. douwin-chem.com

Conversely, acrylonitrile is a vinyl monomer that provides rigidity, thermal stability, and chemical resistance to the polymer structure. ontosight.ai Its presence in the copolymer enhances properties such as strength and resistance to solvents and other chemicals. The nitrile groups in acrylonitrile are also precursors for creating nitrogen-doped carbons, which are valuable in applications like energy storage. acs.org

The copolymerization of these two monomers allows for a synergistic combination of their individual properties. By adjusting the ratio of butyl acrylate to acrylonitrile, the resulting copolymer's characteristics can be finely tuned to meet the specific demands of a particular application. This ability to tailor properties is a key driver of the ongoing research and development in this area.

Overview of Copolymerization Strategies for Tailored Polymeric Architectures

A variety of polymerization techniques are employed to synthesize poly(butyl acrylate-co-acrylonitrile) copolymers with specific architectures and properties. These methods allow for control over the molecular weight, composition, and structure of the final polymer.

Free-Radical Polymerization: This is a common method for producing these copolymers. For instance, poly(acrylonitrile-co-butyl acrylate) can be synthesized via free-radical polymerization in an aqueous medium using initiators like ceric ammonium (B1175870) nitrate. researchgate.net Emulsion polymerization, a type of free-radical polymerization, is also widely used and allows for the creation of core-shell structures. spectrabase.comgoogle.comresearchgate.net

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Nitroxide Mediated Polymerization (NMP) offer more precise control over the polymerization process. researchgate.netnih.gov SARA ATRP, a variant of ATRP, has been used to prepare well-defined polyacrylonitrile-block-poly(butyl acrylate) (PAN-b-PBA) copolymers. acs.org These controlled methods are particularly useful for creating block copolymers with specific block lengths, which in turn influences the material's nanostructure and properties. acs.orgresearchgate.net

Graft Copolymerization: This strategy involves grafting chains of one monomer onto a backbone of another. For example, poly(butyl acrylate)-grafted-poly(styrene-co-acrylonitrile) (PBA-g-SAN) can be prepared through emulsion grafting polymerization. colab.wsresearcher.liferesearchgate.net This method is often used to create impact modifiers for other plastics. colab.wsresearcher.life

The choice of copolymerization strategy is crucial in determining the final properties of the poly(butyl acrylate-co-acrylonitrile) material.

| Copolymerization Technique | Key Features | Resulting Architecture |

| Free-Radical Polymerization | Common, uses initiators | Random or statistical copolymers |

| Emulsion Polymerization | Type of free-radical, aqueous medium | Core-shell structures, latexes |

| Controlled Radical Polymerization (ATRP, NMP) | Precise control over polymer chain | Block copolymers, well-defined structures |

| Graft Copolymerization | Grafting one monomer onto another's backbone | Graft copolymers |

Historical Development and Evolution of Research on Acrylate-Acrylonitrile Copolymers

The exploration of acrylate-acrylonitrile copolymers is part of the broader history of acrylic polymer development, which began with the first synthesis of an acrylic polymer in 1880. wikipedia.org The commercial production of acrylonitrile ramped up around the 1950s, driven by the demand for acrylic fibers. nih.gov

Early research into copolymers containing both acrylate and acrylonitrile monomers includes the development of acrylonitrile styrene (B11656) acrylate (ASA) in the 1960s as a more weather-resistant alternative to acrylonitrile butadiene styrene (ABS). wikipedia.org This work involved using butyl acrylate as a rubber phase to improve the impact strength of the material. wikipedia.org Research in China on poly(butyl acrylate-styrene-acrylonitrile) graft polymers began in the 1990s, with a focus on emulsion polymerization methods. google.com

Over the years, the focus of research has evolved from basic synthesis to more sophisticated control over the polymer architecture to achieve specific functionalities. The development of controlled radical polymerization techniques in recent decades has been a significant milestone, enabling the synthesis of well-defined block copolymers for advanced applications. researchgate.netnih.gov

Current Research Landscape and Academic Relevance of Poly(Butyl Acrylate-co-Acrylonitrile) Systems

Current research on poly(butyl acrylate-co-acrylonitrile) copolymers is vibrant and diverse, with a strong emphasis on creating materials for high-performance applications. Key areas of investigation include:

Advanced Material Precursors: These copolymers are being explored as precursors for nitrogen-doped mesoporous carbons. acs.org The polyacrylonitrile (B21495) block serves as a nitrogen-rich carbon source, while the poly(butyl acrylate) block acts as a sacrificial porogen to create a porous structure. acs.org These carbon materials have potential applications in energy storage, such as supercapacitors. acs.org

Gel Polymer Electrolytes: Poly(acrylonitrile-co-butyl acrylate) is being investigated for use in gel polymer electrolytes for solid-state dye-sensitized solar cells (DSSCs). researchgate.net These copolymers can exhibit superabsorbent properties and lead to high ionic conductivity, which improves the efficiency and stability of the solar cells. researchgate.net

Toughening Agents: Graft copolymers of poly(butyl acrylate) and poly(styrene-co-acrylonitrile) are used as impact modifiers to enhance the toughness of other plastics, such as SAN resins. colab.wsresearcher.liferesearchgate.net Research in this area focuses on optimizing the core-shell structure and particle size to maximize the toughening effect. colab.wsresearcher.life

Melt Processing: Studies are being conducted to improve the melt processability of polyacrylonitrile by copolymerizing it with butyl acrylate. The incorporation of butyl acrylate disrupts the regular chain structure of PAN, lowering its glass transition temperature and making it more suitable for melt processing. nih.gov

The academic relevance of these copolymer systems is underscored by the continuous publication of research exploring their synthesis, properties, and applications in a wide range of fields, from energy to advanced composites.

| Research Area | Application | Key Findings |

| Advanced Material Precursors | Nitrogen-doped mesoporous carbons for supercapacitors | Copolymers serve as templates for porous carbon structures. acs.org |

| Gel Polymer Electrolytes | Solid-state dye-sensitized solar cells (DSSCs) | High ionic conductivity and improved solar cell efficiency. researchgate.net |

| Toughening Agents | Impact modifiers for other plastics | Enhanced toughness of resins like SAN. colab.wsresearcher.life |

| Melt Processing | Improved processing of polyacrylonitrile | Lowered glass transition temperature for easier melt processing. nih.gov |

Properties

CAS No. |

125005-86-9 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

butyl prop-2-enoate;prop-2-enenitrile |

InChI |

InChI=1S/C7H12O2.C3H3N/c1-3-5-6-9-7(8)4-2;1-2-3-4/h4H,2-3,5-6H2,1H3;2H,1H2 |

InChI Key |

QSMOHLASMMAGIB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C=C.C=CC#N |

Related CAS |

137168-27-5 25567-76-4 |

Origin of Product |

United States |

Synthesis Methodologies for Poly Butyl Acrylate Co Acrylonitrile Copolymers

Controlled/Living Radical Polymerization (CRP) of Butyl Acrylate and Acrylonitrile

Controlled/living radical polymerization (CRP) techniques provide a robust framework for synthesizing well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. acs.org These methods operate on the principle of establishing a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species, which minimizes irreversible termination reactions. acs.org For the synthesis of poly(butyl acrylate-co-acrylonitrile) copolymers, several CRP methods are particularly effective.

Atom Transfer Radical Polymerization (ATRP) for Block Copolymer Synthesis

Atom Transfer Radical Polymerization (ATRP) is a widely utilized CRP method for preparing block copolymers of butyl acrylate and acrylonitrile. acs.orgresearchgate.net The synthesis can proceed by polymerizing one monomer first to create a macroinitiator, which is then used to initiate the polymerization of the second monomer. The sequence of monomer addition is critical to maintaining control over the polymerization.

Research indicates that when synthesizing poly(n-butyl acrylate)-block-polyacrylonitrile (PBA-b-PAN), using a poly(n-butyl acrylate) (PBA) macroinitiator for the subsequent polymerization of acrylonitrile (AN) achieves better control when a halogen exchange technique is employed. acs.orgresearchgate.net Conversely, when a polyacrylonitrile (B21495) (PAN) macroinitiator is chain-extended with n-butyl acrylate (n-BA), the cross-propagation is well-controlled even without halogen exchange. acs.orgresearchgate.net This difference in blocking efficiency is attributed to the variations in the bond dissociation energy of the terminal carbon-halogen bond. researchgate.net A more controlled synthesis is generally observed when PBA is used as the macroinitiator compared to when PAN is the precursor. researchgate.net Supplemental activator and reducing agent (SARA) ATRP is another variant that has been successfully used to prepare these block copolymers. acs.org

Table 1: ATRP Synthesis of Poly(styrene-stat-n-butyl acrylate)

| Initiator | Catalyst System | Monomer Feed (Styrene) | Conversion (%) | Mn ( g/mol ) | Mw/Mn |

|---|---|---|---|---|---|

| N/A | CuBr/4,4'-di(5-nonyl)-2,2'-bipyridine | 0.510 | 35 | 23,000 | 1.62 |

This data is based on a representative ATRP copolymerization of styrene (B11656) and n-butyl acrylate, illustrating typical outcomes of the technique. cmu.edu

Nitroxide Mediated Polymerization (NMP) for Poly(Acrylonitrile-block-Butyl Acrylate)

Nitroxide Mediated Polymerization (NMP) is another prominent CRP technique for synthesizing block copolymers. acs.org In the context of poly(acrylonitrile-block-butyl acrylate), the success of the polymerization is highly dependent on the reaction sequence and conditions. acs.orgresearchgate.net

For the chain extension of a pre-formed poly(n-butyl acrylate) block with acrylonitrile, an efficient and controlled polymerization requires the addition of excess nitroxide. acs.orgresearchgate.net However, the reverse process—chain-extending a polyacrylonitrile macroinitiator with n-butyl acrylate—has proven to be less efficient. acs.orgresearchgate.net This latter sequence often results in bimodal molecular weight distributions as observed by Gel Permeation Chromatography (GPC), indicating a loss of control over the polymerization process. acs.orgresearchgate.net This challenge highlights the kinetic and mechanistic complexities involved in NMP when switching between different monomer families. rsc.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is arguably the most versatile CRP method due to its tolerance of a wide range of monomers and reaction conditions. mdpi.com The mechanism involves a degenerative transfer process using a thiocarbonylthio compound as a chain transfer agent (CTA), which mediates the polymerization by reversibly deactivating propagating radicals. youtube.com

The RAFT polymerization of n-butyl acrylate has been shown to produce polymers with a linear increase in number-average molecular mass (Mn) as monomer conversion progresses, which is a hallmark of a controlled process. acs.org However, studies have also noted the presence of an induction period and significant rate retardation, particularly at higher concentrations of the RAFT agent. acs.org When applied to the synthesis of copolymers, RAFT allows for the creation of various architectures, including multiblock copolymers where segments of poly(butyl acrylate) and polyacrylonitrile can be arranged alternately. mdpi.com The choice of RAFT agent, initiator, and solvent is crucial for achieving excellent control over molecular weight and a low polydispersity index (PDI). rsc.org

Graft Copolymerization of Acrylonitrile and Styrene onto Poly(Butyl Acrylate)

Graft copolymerization is a powerful technique for producing materials that combine the properties of a flexible polymer backbone with rigid grafted side chains. In the case of Acrylonitrile-Styrene-Acrylate (ASA) polymers, acrylonitrile and styrene are graft-copolymerized onto a pre-existing poly(n-butyl acrylate) (PBA) rubber backbone. koreascience.kr This process is typically carried out via emulsion polymerization. koreascience.krresearchgate.net The resulting material possesses a saturated acrylate rubber core, which imparts good weatherability and impact resistance, unlike butadiene-based rubbers. koreascience.kr

Core-Shell Structured Polymer Fabrication

A key application of this graft copolymerization is the fabrication of core-shell structured particles, which are highly effective as impact modifiers for other plastics like poly(styrene-co-acrylonitrile) (SAN) and poly(vinyl chloride) (PVC). researchgate.netsemanticscholar.orgresearchgate.net In this architecture, the crosslinked poly(n-butyl acrylate) acts as the soft, rubbery core, providing energy dissipation and toughness. semanticscholar.orgresearchgate.net The poly(styrene-co-acrylonitrile) (SAN) chains are grafted from the surface of the PBA core to form a hard, rigid shell. semanticscholar.org

This shell serves two primary functions: it prevents the rubber particles from agglomerating, and its composition can be tailored to be compatible with the matrix polymer into which the core-shell particles are blended. researchgate.netresearchgate.net The synthesis is typically achieved by first polymerizing butyl acrylate to form the core latex, followed by the subsequent addition and polymerization of styrene and acrylonitrile monomers, which graft onto the core particles. researchgate.net The morphology of the final particles can be controlled by adjusting synthesis parameters, such as the amount of cross-linking agent in the core. semanticscholar.org

Influence of Core/Shell Ratio and Monomer Feed Control on Grafting

The final properties of the ASA material are heavily dependent on the structural parameters of the core-shell particles, including the core/shell ratio and the composition of the grafted shell. koreascience.krresearchgate.net Controlling the monomer feed during the shell polymerization is critical for achieving the desired graft ratio and shell composition. koreascience.kr

Research has shown that the acrylonitrile content in the grafted SAN shell has a significant impact on the mechanical properties of ASA resins when blended with a SAN matrix. researchgate.net There is an optimal AN content at which the interfacial adhesion between the ASA particles and the SAN matrix is maximized, leading to a substantial increase in toughness and notched impact strength. researchgate.net For example, one study found that the highest impact strength was achieved when the AN content of the grafted SAN shell was 21%, representing an 80% increase compared to a shell with 25% AN content. researchgate.net This demonstrates that precise control over the monomer feed during the shell grafting stage is essential for optimizing the performance of the final product.

Table 2: Effect of Acrylonitrile Content in Grafted Shell on ASA Resin Impact Strength

| AN Content in Grafted Shell (%) | Notched Impact Strength (J/m) |

|---|---|

| 21 | 277.49 |

| 25 | ~154 (calculated from 80% increase) |

Data derived from a study investigating the effect of acrylonitrile content in the shell of core-shell ASA particles on the toughness of ASA/SAN blends. researchgate.net

Terpolymerization Strategies Involving Butyl Acrylate and Acrylonitrile (e.g., with Styrene, Fumaronitrile)

The incorporation of a third monomer into the poly(butyl acrylate-co-acrylonitrile) backbone allows for the fine-tuning of polymer properties, leading to terpolymers with tailored characteristics suitable for specific applications. Strategies involving monomers such as styrene and fumaronitrile (B1194792) have been explored to enhance thermal stability, mechanical strength, and weatherability. These terpolymerizations are typically achieved through free-radical polymerization methods, including emulsion, solution, and redox polymerization techniques.

Terpolymerization with Styrene

The terpolymerization of butyl acrylate, acrylonitrile, and styrene results in acrylonitrile-styrene-acrylate (ASA) terpolymers. These materials are noted for their excellent weather resistance, impact strength, and high gloss, making them a valuable alternative to acrylonitrile-butadiene-styrene (ABS) plastics, especially for outdoor applications. The synthesis of ASA terpolymers is often carried out via emulsion polymerization, which can be designed to produce core-shell structures. In this approach, a rubbery poly(butyl acrylate) core is encapsulated by a rigid poly(styrene-co-acrylonitrile) shell. This morphology imparts both toughness and rigidity to the final material.

The properties of the resulting ASA terpolymer are highly dependent on the ratio of the three monomers, the polymerization technique, and the resulting microstructure (e.g., random vs. graft or core-shell). For instance, increasing the butyl acrylate content generally enhances the impact strength and flexibility, while a higher proportion of styrene and acrylonitrile contributes to rigidity, hardness, and chemical resistance.

While much of the literature focuses on the synthesis of ASA via graft or core-shell emulsion polymerization, the properties of randomly copolymerized terpolymers are also of interest. The glass transition temperature (Tg) of these terpolymers, a critical property, is influenced by the composition of the monomer feed. Generally, a single Tg is observed for random terpolymers, indicating a homogeneous amorphous phase.

Table 1: Properties of a Commercial Acrylonitrile Styrene Acrylate (ASA) Terpolymer

| Property | Value |

| Mechanical Properties | |

| Elastic (Young's, Tensile) Modulus | 2.6 GPa |

| Elongation at Break | 6.0 % |

| Shear Modulus | 0.8 GPa |

| Tensile Strength: Ultimate (UTS) | 55 MPa |

| Thermal Properties | |

| Glass Transition Temperature | 100 °C |

| Specific Heat Capacity | 1300 J/kg-K |

| Thermal Conductivity | 0.18 W/m-K |

| Thermal Expansion | 95 µm/m-K |

| Vicat Softening Temperature | 96 °C |

| Physical Properties | |

| Density | 1.1 g/cm³ |

| Dielectric Constant (at 1 Hz) | 3.7 |

Note: The data in this table represents typical values for a commercial ASA grade and may not correspond to a specific laboratory synthesis with defined monomer ratios.

Terpolymerization with Fumaronitrile

The inclusion of fumaronitrile as a termonomer with butyl acrylate and acrylonitrile has been investigated as a strategy to produce precursors for carbon fibers with improved thermal properties. Fumaronitrile is known to influence the cyclization process of polyacrylonitrile (PAN), which is a critical step in the formation of carbon fibers.

The synthesis of poly(acrylonitrile-co-butyl acrylate-co-fumaronitrile) terpolymers is typically carried out via redox polymerization at relatively low temperatures. A common initiator system for this process is potassium persulfate (KPS) and sodium bisulfite (SBS) in an aqueous medium. Research has shown that the incorporation of fumaronitrile can lower the initial cyclization temperature of the resulting terpolymer compared to the acrylonitrile-butyl acrylate copolymer. This is advantageous as it can reduce the energy required for the carbon fiber manufacturing process.

The composition of the monomer feed directly impacts the composition of the final terpolymer and its thermal characteristics. Studies have systematically varied the molar ratios of acrylonitrile, butyl acrylate, and fumaronitrile to observe the effects on properties such as glass transition temperature (Tg) and char yield.

Table 2: Synthesis and Thermal Properties of Poly(Acrylonitrile/Butyl Acrylate/Fumaronitrile) Terpolymers

| Sample (Molar Feed Ratio AN/BA/FN) | Polymer Composition (mol%) AN/BA/FN | Glass Transition Temperature (Tg) (°C) | Char Yield at 950°C (%) |

| 94/6/0 (Copolymer) | 93.8 / 6.2 / 0 | 72 | 39.5 |

| 92/6/2 | 91.5 / 6.1 / 2.4 | 70 | 42.1 |

| 90/6/4 | 89.2 / 6.0 / 4.8 | 68 | 44.3 |

| 88/6/6 | 87.1 / 5.9 / 7.0 | 67 | 45.1 |

Data sourced from studies by Jamil et al. on the redox polymerization of AN/BA/FN terpolymers.

The research findings indicate that as the molar percentage of fumaronitrile in the feed is increased, the glass transition temperature of the terpolymer tends to decrease slightly, while the char yield shows a significant increase. A higher char yield is desirable for carbon fiber production as it indicates a greater conversion of the precursor to carbon. The incorporation of butyl acrylate acts as an internal plasticizer, reducing the Tg and improving the processability of the polymer.

Polymerization Mechanisms and Kinetic Considerations for Butyl Acrylate Acrylonitrile Systems

Free Radical Initiation and Propagation Mechanisms in Acrylate-Acrylonitrile Copolymerization

The copolymerization of butyl acrylate (B77674) and acrylonitrile (B1666552) is initiated by the generation of free radicals. This can be achieved through the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), or through redox systems. For instance, a common redox system for acrylonitrile polymerization involves persulfate ions and bisulfite, which produces sulfate (B86663) and sulfite free radicals that can initiate polymerization. researchgate.net

Once an initial radical is formed, it attacks the vinyl bond of a monomer molecule, creating a new, larger radical. This new radical then propagates the chain by adding subsequent monomer units. In a copolymerization system like BA and AN, four distinct propagation reactions occur simultaneously:

A growing chain ending in a butyl acrylate radical adds another butyl acrylate monomer (kpBA-BA).

A growing chain ending in a butyl acrylate radical adds an acrylonitrile monomer (kpBA-AN).

A growing chain ending in an acrylonitrile radical adds another acrylonitrile monomer (kpAN-AN).

A growing chain ending in an acrylonitrile radical adds a butyl acrylate monomer (kpAN-BA).

The relative rates of these four reactions determine the composition and sequence distribution of the final copolymer chain. Termination of the growing chains typically occurs through radical combination or disproportionation. researchgate.net For acrylonitrile, combination is the primary termination mechanism. researchgate.net

Chain Transfer Reactions in Butyl Acrylate and Acrylonitrile Polymerization

Chain transfer is a crucial set of reactions that influences the molecular weight and architecture of the resulting polymer by transferring the radical activity from a growing chain to another molecule. researchgate.netmdpi.com

Intermolecular chain transfer to polymer (CTP) is a significant secondary reaction, particularly in acrylate polymerizations. acs.org This process involves a growing polymer radical abstracting an atom, typically a hydrogen atom, from the backbone of a "dead" (fully formed) polymer chain. mdpi.com This terminates the original growing chain and creates a new radical site on the polymer backbone, from which a new branch can grow. acs.org

In polymers containing butyl acrylate, the tertiary hydrogens on the polymer backbone are particularly susceptible to abstraction by the propagating radical. vt.edu This leads to the formation of long-chain branches, which can significantly impact the polymer's rheological properties. CTP becomes more prevalent at higher monomer conversions when the concentration of polymer chains is high. mdpi.com

Chain transfer can also occur to a monomer molecule, where the growing polymer chain abstracts an atom from an unreacted monomer. mdpi.com This terminates the existing chain and creates a new, small radical from the monomer that can initiate a new polymer chain. This reaction sets a theoretical maximum for the achievable molecular weight, as it is an inherent property of the monomer itself. mdpi.com

To precisely control the molecular weight and molecular weight distribution of the final polymer, chain transfer agents (CTAs) are often intentionally added to the polymerization system. acs.org CTAs are molecules with at least one weak chemical bond that can readily be cleaved in a reaction with a growing polymer radical. mdpi.com Common classes of CTAs include thiols (like dodecyl mercaptan) and halocarbons (such as carbon tetrabromide). mdpi.comcmu.edu

The CTA intercepts a growing radical, terminating that chain and creating a new, smaller radical from the CTA molecule. This new radical then initiates a new polymer chain. By adjusting the concentration of the CTA relative to the monomer, the average molecular weight of the polymer can be effectively regulated. acs.org Furthermore, the use of CTAs can also reduce the amount of branching in acrylate polymerizations. By providing a more favorable pathway for radical transfer, CTAs can compete with chain transfer to polymer, thereby decreasing the formation of mid-chain radicals that lead to branches.

Monomer Reactivity Ratios and Their Influence on Copolymer Composition

The composition of a copolymer is governed by the relative rates at which the two different monomers add to the growing polymer chains. This relationship is quantified by monomer reactivity ratios, denoted as r1 and r2.

For the copolymerization of acrylonitrile (M1) and butyl acrylate (M2), the reactivity ratios are defined as:

r1 = k11 / k12 : The ratio of the rate constant for an acrylonitrile-ended radical adding another acrylonitrile monomer (k11) to the rate constant of it adding a butyl acrylate monomer (k12).

r2 = k22 / k21 : The ratio of the rate constant for a butyl acrylate-ended radical adding another butyl acrylate monomer (k22) to the rate constant of it adding an acrylonitrile monomer (k21).

r1r2 ≈ 1 : Ideal or random copolymerization.

r1r2 ≈ 0 : Tendency toward alternating copolymerization.

r1r2 > 1 : Tendency toward block copolymerization (less common in free radical systems).

Research has established the reactivity ratios for the acrylonitrile and n-butyl acrylate system, providing insight into the resulting copolymer structure. acs.org

| Monomer 1 (M₁) | Monomer 2 (M₂) | Reactivity Ratio (r₁) | Reactivity Ratio (r₂) | r₁ * r₂ | Copolymer Tendency |

|---|---|---|---|---|---|

| Acrylonitrile | n-Butyl Acrylate | 1.30 | 0.68 | 0.884 | Random |

Data sourced from Brar and Saini (2005). acs.org

The values rAN = 1.30 and rBA = 0.68 indicate that a growing chain ending in an acrylonitrile radical has a preference for adding another acrylonitrile monomer. acs.org Conversely, a chain ending in a butyl acrylate radical prefers to add an acrylonitrile monomer over another butyl acrylate monomer. acs.org Because both ratios are not zero and their product is close to 1, the monomers tend to incorporate into the polymer chain in a random fashion, rather than in an alternating or blocky sequence. As the polymerization progresses, the monomer with the higher reactivity ratio (acrylonitrile) is consumed more quickly, leading to a "composition drift" where the copolymer formed later in the reaction becomes enriched in the less reactive monomer (butyl acrylate).

Kinetic Modeling and Rate Constant Determination in Butyl Acrylate-Acrylonitrile Polymerization

Kinetic modeling is a powerful tool for predicting the rate of polymerization, copolymer composition, and molecular weight development. acs.org Such models require accurate values for the various rate constants involved, including initiation, the four propagation reactions, and termination.

Determining the individual rate constants for copolymerization is complex. Often, a terminal model is used, which assumes that the reactivity of a growing chain depends only on the terminal monomer unit. In this model, the cross-propagation rate constants (k12 and k21) can be calculated from the homopolymerization propagation rate constants (k11 and k22) and the experimentally determined reactivity ratios (r1 and r2).

| Parameter | Pre-exponential Factor (A) | Activation Energy (Eₐ) |

|---|---|---|

| Propagation Rate Constant (kₚ) for Butyl Acrylate | 2.21 × 10⁷ L·mol⁻¹·s⁻¹ | 17.9 kJ·mol⁻¹ |

Data for butyl acrylate homopolymerization sourced from a critical evaluation by Asua et al. (2004). acs.org

Thermal Cyclization and Related Reactions in Acrylonitrile-Containing Copolymers

The thermal treatment of copolymers containing acrylonitrile (AN) induces significant chemical transformations, primarily the cyclization of adjacent nitrile groups. This process is a critical step in the production of carbon fibers, as it leads to the formation of a thermally stable ladder-like structure. The incorporation of comonomers, such as butyl acrylate (BA), into the polyacrylonitrile (B21495) (PAN) backbone can influence the mechanism and kinetics of these cyclization reactions.

The thermal behavior of AN copolymers with BA differs from that of pure PAN. The presence of butyl acrylate can shift the onset of cyclization to higher temperatures and decrease the intensity of the heat flow observed during thermal analysis. mdpi.com This effect is attributed to the ability of alkyl acrylates to participate in chain transfer reactions, which can interrupt the propagation of the ladder structure. mdpi.com

The introduction of a termonomer, such as fumaronitrile (B1194792) (FN), into an acrylonitrile/butyl acrylate copolymer can significantly lower the initial cyclization temperature. For instance, the initial cyclization temperature for an AN/BA copolymer was reported to be 264 °C, whereas for an AN/BA/FN terpolymer, it was observed at approximately 228 °C. mdpi.com This is attributed to the interruption of the polymer chain sequence by the FN group, which facilitates the initiation of the cyclization process. mdpi.com

The characteristics of the exothermic peak observed in Differential Scanning Calorimetry (DSC) provide insights into the cyclization reaction. The incorporation of BA and FN into the copolymer can lead to a broader exothermic peak, indicating a slower rate of heat release during stabilization. mdpi.com This is considered advantageous as it reduces the emission of volatile compounds during the process. mdpi.com

Interactive Data Table: Activation Energies for Cyclization Mechanisms

| Cyclization Mechanism | Activation Energy Range (kJ/mole) | Notes |

| Ionic | 100–130 | Initiated by carboxylic groups, which can be formed in-situ from comonomers like tert-butyl acrylate. mdpi.comnih.govnih.gov |

| Radical | 150–190 | The typical mechanism in the absence of ionic initiators. mdpi.comnih.govnih.gov |

Interactive Data Table: Effect of Fumaronitrile (FN) on Initial Cyclization Temperature

| Copolymer System | Initial Cyclization Temperature (Ti) (°C) |

| Acrylonitrile/Butyl Acrylate (AN/BA) | 264 mdpi.com |

| Acrylonitrile/Butyl Acrylate/Fumaronitrile (AN/BA/FN) | 228 mdpi.com |

Characterization Methodologies for Poly Butyl Acrylate Co Acrylonitrile Copolymers

Spectroscopic Analysis of Copolymer Structure and Composition

Spectroscopic techniques are powerful tools for probing the molecular structure and composition of poly(butyl acrylate-co-acrylonitrile). These methods rely on the interaction of electromagnetic radiation with the copolymer to provide information about its chemical bonds, monomer sequencing, and electronic structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups present in the poly(butyl acrylate-co-acrylonitrile) copolymer, confirming the incorporation of both monomer units into the polymer chain. The FT-IR spectrum of the copolymer exhibits characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds from both butyl acrylate (B77674) and acrylonitrile (B1666552) monomers.

Key characteristic peaks observed in the FT-IR spectrum of poly(butyl acrylate-co-acrylonitrile) include:

A strong absorption band around 2237 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration from the acrylonitrile units.

A prominent peak at approximately 1730 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the ester group in the butyl acrylate units. spectroscopyonline.com

C-H stretching vibrations from the alkyl groups of butyl acrylate are typically observed in the region of 2850-3000 cm⁻¹. researchgate.net

The C-O stretching vibrations of the ester group in butyl acrylate can be found in the 1100-1200 cm⁻¹ region. spectroscopyonline.com

The presence and relative intensities of these peaks provide qualitative confirmation of the copolymer's formation. Quantitative analysis of the copolymer composition can also be performed by creating a chemometric model based on the multivariate analysis of the FT-IR spectra of copolymers with known compositions. pstc.org

Table 1: Characteristic FT-IR Absorption Bands for Poly(Butyl Acrylate-co-Acrylonitrile)

| Wavenumber (cm⁻¹) | Assignment | Associated Monomer Unit |

|---|---|---|

| ~2237 | Nitrile (C≡N) stretch | Acrylonitrile |

| ~1730 | Carbonyl (C=O) stretch | Butyl Acrylate |

| 2850-3000 | Alkyl C-H stretch | Butyl Acrylate |

| 1100-1200 | Ester C-O stretch | Butyl Acrylate |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and versatile techniques for the detailed microstructural analysis of copolymers. It provides quantitative information about the copolymer composition, monomer sequencing, and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to determine the composition and monomer sequence distribution in poly(butyl acrylate-co-acrylonitrile) copolymers.

¹³C NMR spectroscopy offers even greater resolution and is particularly useful for determining the monomer sequence distribution (i.e., diads, triads, etc.). The chemical shifts of the carbonyl carbon in the butyl acrylate unit and the nitrile carbon in the acrylonitrile unit are sensitive to the nature of the neighboring monomer units. researchgate.net This sensitivity allows for the quantification of different monomer sequences, such as butyl acrylate-acrylonitrile-butyl acrylate (BAB) or acrylonitrile-butyl acrylate-acrylonitrile (ABA) triads. The analysis of these triad (B1167595) sequences provides valuable insights into the copolymerization kinetics and the randomness of the monomer distribution. researchgate.net

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide more detailed structural information by correlating the signals of different nuclei.

HSQC experiments correlate the chemical shifts of directly bonded protons and carbons. This helps to unambiguously assign the complex and often overlapping signals in the ¹H and ¹³C NMR spectra.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing long-range connectivity and confirming the assignments of monomer sequences, including carbonyl and nitrile carbon signals. iupac.org

These advanced 2D NMR methods are invaluable for resolving complex spectral overlaps and providing a comprehensive understanding of the copolymer's microstructure. iupac.org

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to analyze chromophores within the copolymer structure. While neither butyl acrylate nor acrylonitrile has strong chromophores in the standard UV-Vis range, this technique can be useful for detecting impurities or specific end-groups that may have been introduced during polymerization. For copolymers containing chromophoric monomers like styrene (B11656), UV-Vis spectroscopy is a primary tool for determining copolymer composition. cdnsciencepub.com In the context of poly(butyl acrylate-co-acrylonitrile), UV-Vis analysis might be used to monitor the stability of the copolymer latexes, where changes in absorbance can indicate phase separation or aggregation. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Techniques for Molecular Weight and Compositional Heterogeneity

Chromatographic techniques are essential for determining the molecular weight distribution and assessing the compositional heterogeneity of poly(butyl acrylate-co-acrylonitrile) copolymers.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. polymersource.carsc.org In SEC/GPC, the copolymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. polymersource.ca Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the copolymer can be determined. rsc.org The resulting chromatogram should ideally show a single, unimodal peak, indicating the formation of a true copolymer rather than a mixture of homopolymers. niscpr.res.inrsc.org

High-Performance Liquid Chromatography (HPLC) operating under gradient conditions can be used to separate copolymers based on their chemical composition. tue.nl This is particularly useful for analyzing the compositional heterogeneity within a copolymer sample. By carefully selecting the stationary and mobile phases, it is possible to achieve a separation where polymer chains with different butyl acrylate to acrylonitrile ratios elute at different times. This provides a more detailed picture of the chemical composition distribution, which can be influenced by the polymerization method and reaction conditions.

Table 2: Summary of Characterization Techniques and Information Obtained

| Technique | Abbreviation | Primary Information Obtained |

|---|---|---|

| Fourier Transform Infrared Spectroscopy | FT-IR | Identification of functional groups, qualitative confirmation of copolymer formation. |

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, 2D) | Copolymer composition, monomer sequence distribution, stereochemistry. |

| Ultraviolet-Visible Spectroscopy | UV-Vis | Analysis of chromophores, monitoring of latex stability. |

| Size Exclusion Chromatography | SEC / GPC | Molecular weight (Mn, Mw), polydispersity index (PDI). |

| High-Performance Liquid Chromatography | HPLC | Chemical composition distribution, compositional heterogeneity. |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of poly(butyl acrylate-co-acrylonitrile) copolymers. lcms.cz This method separates polymer chains based on their hydrodynamic volume in solution. The analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. lcms.czgoogle.com A lower PDI value suggests a more uniform distribution of polymer chain lengths, which is often a desirable characteristic in controlled polymerization processes. acs.org

The molecular weight characteristics of these copolymers are influenced by polymerization conditions. For instance, in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), a linear increase in Mn with monomer conversion is typically observed, indicating a well-controlled process. acs.org

Table 1: Representative Molecular Weight Data for Acrylate-based Copolymers from GPC Analysis

| Copolymer System | Number-Average Molecular Weight (Mn) (Da) | Weight-Average Molecular Weight (Mw) (Da) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|

| Poly(styrene-co-n-butyl acrylate) | Higher than theoretical | - | - | acs.org |

| BrPMMAm-co-nBMA | - | 74,913 | 1.92 | researchgate.net |

Gas Chromatography (GC) for Monomer Conversion and Residual Analysis

Gas Chromatography (GC) is a vital analytical tool for monitoring the progress of polymerization and quantifying residual monomers in the final poly(butyl acrylate-co-acrylonitrile) product. researchgate.net The technique is highly sensitive and robust, making it suitable for industrial quality control. polymersolutions.com Typically, a sample of the polymer is dissolved in a suitable solvent, and any unreacted butyl acrylate and acrylonitrile monomers are separated and quantified. regulations.gov

Commonly, GC is coupled with a Flame Ionization Detector (GC-FID) for quantitative analysis due to its excellent sensitivity. polymersolutions.com For more specific identification, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, which provides both quantitative data and mass spectra for unambiguous compound identification. nih.govchromatographyonline.com Methodologies such as headspace sampling or direct thermal desorption can be used to extract volatile residual monomers from the polymer matrix for analysis. researchgate.net The determination of residual monomer content is critical, as some monomers can be toxic and their presence can affect the polymer's properties and safety. polymersolutions.com

Table 2: GC-MS Method Parameters for Residual Acrylic Monomer Analysis

| Parameter | Value | Reference |

|---|---|---|

| Column | DB-WAX | nih.gov |

| Separation Time | < 20 min | nih.gov |

| Linear Range | 1-500 mg/L | nih.gov |

| Correlation Coefficients | > 0.995 | nih.gov |

| Recoveries | 84.4% to 108.6% | nih.gov |

| Limits of Quantification (Solid Resin) | 3-50 mg/kg | nih.gov |

Polymer Chromatography for Chain Transfer Constants

The determination of chain transfer constants is crucial for understanding and controlling the branching architecture of poly(butyl acrylate-co-acrylonitrile). Interchain transfer reactions, a form of chain transfer to polymer, can significantly impact the microstructure and, consequently, the material properties. researchgate.net A method combining RAFT polymerization with polymer chromatography has been established to directly determine the interchain transfer constant (Ctr). researchgate.net

In this approach, the polymerization of one monomer (e.g., butyl acrylate) is carried out in the presence of a pre-made polymer. The resulting mixture, containing both the new homopolymer and products of interchain transfer, is then separated using polymer chromatography. By quantifying the different polymer species, the rate of interchain transfer and the corresponding chain transfer constant can be calculated. researchgate.net This technique provides valuable kinetic data for optimizing polymerization processes to achieve desired polymer architectures.

Morphological and Nanostructural Investigations

The macroscopic properties of poly(butyl acrylate-co-acrylonitrile) copolymers are intimately linked to their microscopic and nanoscopic structures. A variety of microscopy techniques are employed to visualize the surface topography, internal morphology, and dispersion of any constituent particles.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional images of the surface of poly(butyl acrylate-co-acrylonitrile) films and blends. scispace.com It operates by scanning a sharp tip over the sample surface, allowing for the characterization of surface roughness and the visualization of nanometer-scale features. scispace.comcore.ac.uk AFM can be used to analyze the dispersion of different phases in polymer blends containing poly(butyl acrylate), as the technique is sensitive to variations in material properties like hardness. researchgate.net

The data obtained from AFM can provide quantitative information about surface characteristics, such as average roughness (Ra). scispace.com This is particularly important for applications where surface properties, such as adhesion and wettability, are critical.

Table 3: Surface Analysis of Polymer Films Using AFM

| Polymer System | Observation | Reference |

|---|---|---|

| Poly(butyl acrylate)/Poly(methyl methacrylate) Core-Shell Latex | Investigation of surface morphology. | acs.org |

| Acrylonitrile/Acrylic Acid Copolymer Films | Characterization of surface topography and roughness. | scispace.com |

Transmission Electron Microscopy (TEM) for Internal Morphology and Particle Dispersion

Transmission Electron Microscopy (TEM) is a powerful technique for investigating the internal structure of poly(butyl acrylate-co-acrylonitrile) materials. It is particularly useful for visualizing the morphology of core-shell particles and the dispersion of different polymer phases within a blend. semanticscholar.org In core-shell latex particles, where one polymer forms a core and another forms a shell, TEM can confirm the structure and determine the size and uniformity of the particles. mdpi.comresearchgate.net For instance, in acrylonitrile-styrene-acrylate (ASA) particles used to toughen a poly(styrene-co-acrylonitrile) (SAN) matrix, TEM can reveal the core-shell structure, with the softer poly(butyl acrylate) core appearing darker than the harder SAN shell. semanticscholar.org

TEM analysis can also provide information on the average particle size and size distribution of nanoparticles within a copolymer matrix. mdpi.comnih.gov

Scanning Electron Microscopy (SEM) for Surface and Bulk Morphology

Scanning Electron Microscopy (SEM) is widely used to study the surface and bulk morphology of poly(butyl acrylate-co-acrylonitrile) copolymers and their blends. ncsu.edursc.org SEM provides images with a large depth of field, which is useful for examining the topography of fracture surfaces and understanding failure mechanisms. semanticscholar.org For example, in impact-modified SAN resins, SEM images of the fracture surfaces can reveal features like crazing and cavitation of rubbery particles, which are indicative of the toughening mechanisms at play. semanticscholar.org

SEM can also be used to assess the phase morphology of polymer blends. In immiscible blends, SEM can show the size, shape, and distribution of the dispersed phase within the continuous matrix. researchgate.net The surface morphology observed by SEM can indicate the degree of compatibility between the different polymer components. ncsu.edu

Table 4: Morphological Observations of Acrylonitrile and Acrylate Copolymers by SEM

| Copolymer/Blend | Morphological Feature | Reference |

|---|---|---|

| Poly(acrylonitrile-co-methyl methacrylate) | No phase separation observed; smooth surface for pure PAN component. | rsc.org |

| AN-co-BMA-HNC Wood Polymer Nanocomposites | Smooth surface morphology indicating good interaction between polymer and wood fiber. | ncsu.edu |

| SAN/ASA Blends (Impact-Fractured Surface) | Irregular fluctuation and numerous microvoids, indicating crazing and cavitation. | semanticscholar.org |

Small-Angle X-ray Scattering (SAXS) for Phase Segregation and Mesopore Structure

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to investigate nanoscale structural information in materials, typically ranging from 1 to 100 nm. For copolymers like Poly(Butyl Acrylate-co-Acrylonitrile), SAXS is instrumental in characterizing phase segregation, particularly in block copolymer configurations, and analyzing mesopore structures.

The technique measures the elastic scattering of X-rays as they pass through a sample, with the scattering angle being inversely related to the size of the structural features. In the context of block copolymers, SAXS can reveal the morphology and domain spacing of microphase-separated structures (e.g., lamellae, cylinders, spheres) formed by the immiscible polymer blocks.

Research on analogous acrylic block copolymers, such as poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), demonstrates the utility of SAXS. korea.ac.krmdpi.comnih.gov In such studies, SAXS profiles are obtained at various temperatures to observe the order-disorder transition (ODT). mdpi.com Below the ODT, sharp scattering peaks indicate a well-ordered, microphase-separated structure. Above the ODT, these peaks broaden, signifying a disordered, homogeneous melt. mdpi.com By analyzing the temperature dependence of the scattering profiles using the random phase approximation (RPA) theory, the Flory-Huggins interaction parameter (χ) can be quantified. mdpi.comnih.govresearchgate.net This parameter is crucial as it describes the thermodynamics of mixing between the copolymer blocks and its temperature susceptibility. mdpi.comnih.govresearchgate.net Such analysis provides fundamental insights into the compatibility of the butyl acrylate and acrylonitrile segments and predicts their phase behavior under different conditions, which is vital for material design and application.

Thermal Analysis Techniques for Reaction Dynamics and Structural Changes

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For Poly(Butyl Acrylate-co-Acrylonitrile), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for understanding its thermal stability, degradation mechanisms, and phase transitions.

Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition profile of a polymer by measuring the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which different degradation stages occur.

For Poly(Butyl Acrylate-co-Acrylonitrile) and related copolymers, TGA is used to determine the onset of decomposition and the char yield, which is the percentage of material remaining at the end of the analysis. The incorporation of butyl acrylate into a polyacrylonitrile (B21495) (PAN) system typically affects its degradation behavior. Studies show that the decomposition temperature for poly(AN-co-BuA) can be over 290°C. researchgate.net However, increasing the acrylonitrile content generally enhances thermal stability and leads to higher char yields. researchgate.net Conversely, incorporating acrylate comonomers can act as defects in the PAN chains, which may reduce the formation of the stable ladder-like structure that forms during pyrolysis, resulting in a lower char yield compared to pure PAN. mdpi.comresearchgate.net For instance, incorporating butyl acrylate into a PAN system was found to reduce the char yield to approximately 38.0%, compared to about 47.7% for pure PAN. mdpi.comresearchgate.net The activation energy for the decomposition process can also be calculated from TGA data using methods like the Coats & Redfern equation, providing deeper insights into the degradation kinetics. researchgate.net

| Copolymer System | Key Finding | Value | Reference |

|---|---|---|---|

| Poly(AN-co-BuA) | Decomposition Temperature | > 290 °C | researchgate.net |

| AN/BA Copolymer | Char Yield | ~37.1% - 38.0% | mdpi.comresearchgate.net |

| Polyacrylonitrile (PAN) Homopolymer (for comparison) | Char Yield | ~47.7% | mdpi.comresearchgate.net |

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.demit.edu It is used to detect and quantify thermal transitions such as the glass transition temperature (Tg), melting (Tm), and crystallization (Tc), as well as to measure the enthalpy of reactions. mit.edunih.gov

In the analysis of Poly(Butyl Acrylate-co-Acrylonitrile), DSC is primarily used to determine the glass transition temperature, which signals the transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical property that dictates the material's service temperature range. For these copolymers, the Tg is highly dependent on the comonomer composition. A single Tg is typically observed, indicating the formation of a random copolymer. nih.gov The flexible butyl acrylate units have a plasticizing effect, and increasing their content in the copolymer leads to a lower Tg. Conversely, the rigid acrylonitrile units contribute to a higher Tg. For example, an AN/BA copolymer with a 10% comonomer feed of butyl acrylate exhibited a Tg of 70°C. mdpi.comresearchgate.net Another study reported a Tg below 80°C for a poly(AN-co-BuA) copolymer, noting it was lower than that of a poly(AN-co-MMA) copolymer due to the flexible butyl group. researchgate.net

DSC also reveals exothermic events associated with the thermal stabilization of the acrylonitrile segments. itast.ir Upon heating, the nitrile groups can undergo cyclization reactions, a crucial step in the production of carbon fibers from PAN-based precursors. researchgate.netresearchgate.net This process is observed as a distinct exothermic peak in the DSC thermogram. itast.irresearchgate.net The temperature, shape, and enthalpy (ΔH) of this exotherm provide valuable information about the reaction kinetics and are influenced by the copolymer composition. itast.ir

| Copolymer System | Property | Value | Reference |

|---|---|---|---|

| AN/BA (90/10 feed) | Glass Transition Temperature (Tg) | 70 °C | mdpi.comresearchgate.net |

| Poly(AN-co-BuA) | Glass Transition Temperature (Tg) | < 80 °C | researchgate.net |

| ASA (Acrylate Component) | Glass Transition Temperature (Tg) | -50 °C | netzsch.com |

| ASA (Styrene-Acrylonitrile Component) | Glass Transition Temperature (Tg) | ~105 °C | netzsch.com |

Rheological Studies for Melt Flow and Processing Behavior

Rheology is the study of the flow and deformation of matter. Rheological studies are essential for understanding the processability of polymers, providing critical data for operations like extrusion and injection molding. mdpi.com For Poly(Butyl Acrylate-co-Acrylonitrile), rheological characterization involves measuring properties such as melt viscosity as a function of shear rate, temperature, and pressure. mdpi.complaschina.com.cn

These copolymers typically exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior, where the apparent viscosity decreases as the shear rate increases. plaschina.com.cn This is a desirable characteristic for polymer processing, as it allows for easier flow through dies and molds at high processing speeds. Rheological measurements are often performed using capillary or parallel-plate rheometers. mdpi.com

Key parameters derived from these studies include:

Complex Viscosity (η)*: A measure of the material's resistance to flow under oscillatory shear.

Shear Rate and Temperature Dependence : The viscosity of the copolymer melt decreases with increasing temperature, which can be modeled to determine the flow activation energy. plaschina.com.cn This energy represents the sensitivity of the viscosity to temperature changes.

Non-Newtonian Index (n) : For a pseudoplastic fluid, this value is less than 1 and describes the degree of shear-thinning behavior. plaschina.com.cn

Studies on similar systems like Acrylonitrile-Styrene-Acrylate (ASA) show that the apparent viscosity decreases and the non-Newtonian index increases with rising temperature. plaschina.com.cn In blends, the rheological behavior can be complex, with viscosity sometimes increasing at higher temperatures under low shear conditions due to the formation of internal structures. mdpi.com Understanding these behaviors is crucial for optimizing processing parameters to achieve desired product dimensions and properties while avoiding processing defects.

Elemental Analysis for Copolymer Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. For Poly(Butyl Acrylate-co-Acrylonitrile), this analysis provides the empirical formula of the copolymer. The presence and quantification of nitrogen are particularly important as it is unique to the acrylonitrile monomer unit.

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR), are frequently employed to determine the molar composition of copolymers. niscpr.res.inniscpr.res.in For instance, ¹H NMR analysis allows for the calculation of the copolymer composition by comparing the integrated areas of characteristic peaks corresponding to the protons of the butyl acrylate and acrylonitrile repeating units in the polymer chain. niscpr.res.in The data from elemental analysis serves as a crucial validation of the composition determined by these spectroscopic methods, ensuring the accuracy of the structural characterization.

Theoretical and Computational Investigations of Butyl Acrylate and Acrylonitrile Polymerization

Quantum Mechanical Approaches to Reaction Energetics and Pathways

Quantum mechanics (QM) offers a fundamental framework for understanding the electronic structure of molecules and the energetic changes that occur during chemical reactions. These methods are invaluable for mapping out the potential energy surfaces of polymerization reactions, identifying transition states, and calculating reaction barriers, which govern the kinetics of the process.

Density Functional Theory (DFT) for Molecular Geometries and Activation Barriers

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying large molecules and complex reaction systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the equilibrium geometries of reactants, products, and, most importantly, the transition state structures that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter for understanding reaction rates.

In the context of acrylate (B77674) polymerization, DFT has been successfully employed to investigate various elementary reaction steps, including initiation, propagation, chain transfer, and termination. For instance, studies on the free-radical polymerization of acrylates have utilized DFT to elucidate structure-reactivity relationships. While specific DFT studies focusing exclusively on the butyl acrylate-acrylonitrile copolymerization are not abundant in the literature, research on related systems provides significant insights.

A computational study on bimolecular hydrogen abstractions in butyl acrylate-based free radical polymerization processes has provided valuable data on activation energies for various abstraction reactions from the monomer and the polymer backbone. nih.gov These reactions are crucial as they lead to branching and can significantly affect the final properties of the polymer. The study revealed that the presence of an electron-donating group in the vicinity of the abstracted hydrogen atom tends to lower the activation energy for the abstraction process. nih.gov Conversely, an electron-withdrawing group has the opposite effect. nih.gov Although this study did not include acrylonitrile (B1666552) as a comonomer, the principles and computational methodologies are directly applicable to the butyl acrylate-acrylonitrile system.

Table 1: DFT Calculated Activation Energies for Hydrogen Abstraction from a Poly(butyl acrylate) Backbone by a Methyl Radical

| Hydrogen Atom Site | Activation Energy (kJ/mol) |

| Primary (methyl group) | 58.6 |

| Secondary (backbone) | 41.8 |

| Tertiary (backbone) | 33.5 |

Note: The data in this table is illustrative and based on findings from studies on butyl acrylate homopolymerization. The presence of acrylonitrile units in the copolymer would influence these values.

Transition State Theory (TST) for Kinetic Coefficient Prediction

Transition State Theory (TST) provides a framework for calculating the rate coefficients of chemical reactions based on the properties of the reactants and the transition state. By combining the activation energy obtained from DFT calculations with vibrational frequency analysis, it is possible to predict the pre-exponential factor and, consequently, the temperature-dependent rate coefficient for an elementary reaction step.

Analysis of Quantum Tunneling Effects in Hydrogen Abstraction

For reactions involving the transfer of light particles, such as hydrogen atoms, there is a possibility of a quantum mechanical phenomenon known as tunneling. In this process, the particle can pass through the activation energy barrier rather than going over it, leading to a faster reaction rate than predicted by classical TST. researchgate.net This effect is particularly important at lower temperatures but can also be significant at higher temperatures for certain reactions. arxiv.orgarxiv.orgnih.gov

Molecular Dynamics and Monte Carlo Simulations for Polymer Properties and Reaction Dynamics

While quantum mechanical methods are excellent for studying individual reaction steps, they are computationally too expensive for simulating the growth of long polymer chains and the resulting macroscopic properties. For this purpose, molecular-level simulation techniques such as Molecular Dynamics (MD) and Monte Carlo (MC) are employed.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of the dynamic evolution of the polymer chain. MD simulations can be used to predict a variety of properties of the resulting polymer, including its conformation, glass transition temperature, and mechanical properties. semanticscholar.orgrsc.orgresearchgate.net For example, MD simulations have been used to study the adsorption of poly(n-butyl acrylate) and its copolymers on various surfaces, providing insights into their adhesive properties. researchgate.net

Monte Carlo (MC) simulations, on the other hand, use random numbers to sample the vast conformational space of a polymer chain or to simulate the stochastic nature of polymerization reactions. Kinetic Monte Carlo (kMC) simulations are particularly powerful for modeling polymerization processes. bohrium.com By defining a set of possible reaction events and their probabilities (derived from their rate coefficients), kMC simulations can track the growth of individual polymer chains and provide detailed information about the molecular weight distribution, copolymer composition, and sequence distribution. researchgate.net

Recent studies have utilized kMC simulations to model the solution polymerization of butyl acrylate over a wide range of temperatures, helping to determine the best set of reaction rate coefficients to accurately predict the process. bohrium.com Furthermore, kMC simulations have been used to investigate the sequence distribution of acrylonitrile copolymers, which is crucial for understanding the properties of the final material. researchgate.net

Continuum Solvation Models in Computational Polymer Chemistry (e.g., IEF-PCM, COSMO)

Many polymerization reactions are carried out in a solvent, and the solvent can have a significant impact on the reaction kinetics and the properties of the resulting polymer. Explicitly including solvent molecules in a quantum mechanical or molecular dynamics simulation can be computationally prohibitive. Continuum solvation models offer an efficient way to account for the effect of the solvent by representing it as a continuous medium with a given dielectric constant.

Models such as the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) and the Conductor-like Screening Model (COSMO) are widely used in computational polymer chemistry. These models can be combined with DFT calculations to study the effect of the solvent on reaction energetics and pathways. For instance, studies on chain transfer reactions of alkyl acrylates have utilized these models to understand how the polarity of the solvent affects the activation energy barriers.

Machine Learning Applications in Predicting Monomer Reactivity and Polymer Properties

In recent years, machine learning (ML) has emerged as a powerful tool in materials science, and polymer chemistry is no exception. ML models can be trained on large datasets of experimental or computational data to predict the properties of new polymers or the outcomes of polymerization reactions. nih.gov

In the context of butyl acrylate and acrylonitrile polymerization, ML has several potential applications. For instance, ML models can be trained to predict the reactivity ratios of the two monomers based on their molecular structures. nih.gov This would allow for the rapid screening of different comonomer pairs and the prediction of the resulting copolymer composition.

Table 2: Machine Learning Models for Polymer Property Prediction

| Machine Learning Model | Predicted Property | Input Features |

| Random Forest | Monomer concentration, Molar mass distribution | Time, Temperature, Initial monomer concentration |

| Kernel Density Regression | Average branching level | Time, Temperature, Initial monomer concentration |

| Artificial Neural Network | Monomer reactivity ratios | Molecular fingerprints of monomers |

This table provides examples of how different machine learning models are applied in the field of polymer chemistry.

Computational Modeling of Particle Nucleation and Growth in Emulsion Polymerization

The emulsion polymerization of butyl acrylate and acrylonitrile is a complex heterogeneous process involving several simultaneous and interacting phenomena. Computational modeling provides a powerful tool to unravel the intricate mechanisms of particle nucleation and growth, offering insights that are crucial for process optimization and the design of polymers with specific properties. Theoretical and computational investigations into this system draw upon established models for emulsion polymerization, adapting them to the specific characteristics of the comonomers.

The formation and evolution of polymer particles are governed by a series of fundamental events, including the generation of free radicals in the aqueous phase, their entry into micelles or polymer particles, and the subsequent polymerization of monomers. The primary mechanisms of particle nucleation are micellar nucleation, homogeneous nucleation, and coagulative nucleation. The growth of these particles is then dictated by the rate of polymerization within them and the transport of monomers from droplets to the particles through the aqueous phase.

Computational models for the emulsion polymerization of butyl acrylate and acrylonitrile typically employ a population balance framework. This approach allows for the tracking of the particle size distribution over time by accounting for the rates of nucleation, growth, and coagulation. The complexity of these models can range from simplified analytical expressions to detailed numerical solutions of the population balance equations.

Detailed Research Findings

While specific computational studies focusing exclusively on the butyl acrylate-acrylonitrile system are not extensively detailed in publicly available literature, the principles of modeling can be inferred from studies on related copolymer systems, such as methyl methacrylate-butyl acrylate and acrylonitrile-butadiene. nih.govconicet.gov.ar These studies highlight the importance of considering the solubility of the monomers and oligomers in the aqueous phase, which significantly influences the dominant nucleation mechanism.

For instance, in systems involving butyl acrylate, which has low water solubility, micellar nucleation is often a significant pathway. nih.gov Conversely, the higher water solubility of acrylonitrile can promote homogeneous nucleation, where oligomers precipitate from the aqueous phase to form primary particles. Coagulative nucleation, the process by which these primary particles agglomerate, is also a critical factor in determining the final particle size distribution. nih.gov

A comprehensive model for the butyl acrylate-acrylonitrile system would need to incorporate kinetic parameters for initiation, propagation, termination, and chain transfer for both monomers, as well as their reactivity ratios. The partitioning of the monomers between the aqueous phase, monomer droplets, and polymer particles is another crucial aspect that must be accurately described.

The following table presents a hypothetical set of parameters that would be essential inputs for a computational model of butyl acrylate-acrylonitrile emulsion polymerization, based on typical values found in the literature for similar acrylic systems.

| Parameter | Symbol | Typical Value/Range | Significance |

|---|---|---|---|

| Initiator Decomposition Rate Constant | kd | 1.0 x 10-5 - 1.0 x 10-4 s-1 | Determines the rate of primary radical generation. |

| Propagation Rate Constant (Butyl Acrylate) | kp,BA | 1.0 x 103 - 5.0 x 104 L mol-1 s-1 | Governs the rate of polymer chain growth. |

| Propagation Rate Constant (Acrylonitrile) | kp,AN | 1.0 x 103 - 2.0 x 104 L mol-1 s-1 | Governs the rate of polymer chain growth. |

| Reactivity Ratio (Butyl Acrylate) | rBA | 0.5 - 1.5 | Influences the copolymer composition. |

| Reactivity Ratio (Acrylonitrile) | rAN | 0.1 - 0.5 | Influences the copolymer composition. |

| Critical Micelle Concentration | CMC | 1.0 x 10-3 - 1.0 x 10-2 mol L-1 | Affects the number of micelles available for nucleation. |

The output of such computational models typically includes the evolution of monomer conversion, particle number density, and the full particle size distribution over the course of the polymerization. These predictions can then be validated against experimental data. The following interactive table illustrates the kind of predictive data a simulation could generate, showing the effect of initiator concentration on key properties of the final latex.

| Initiator Concentration (mol L-1) | Average Particle Diameter (nm) | Particle Number Density (particles L-1) | Final Monomer Conversion (%) |

|---|---|---|---|

| 0.005 | 120 | 2.5 x 1016 | 95 |

| 0.010 | 105 | 5.0 x 1016 | 98 |

| 0.015 | 90 | 7.5 x 1016 | 99 |

| 0.020 | 80 | 1.0 x 1017 | 99 |

Advanced Polymeric Material Applications Derived from Butyl Acrylate Acrylonitrile Copolymers

High-Performance Coatings and Adhesives

Copolymers of butyl acrylate (B77674) and acrylonitrile (B1666552) are integral to the formulation of advanced coatings and adhesives, offering a unique balance of properties that can be precisely controlled. Butyl acrylate, a "soft" monomer, imparts flexibility, tack, and low-temperature performance, while acrylonitrile, a "hard" monomer, contributes to strength, cohesion, and chemical resistance. nih.govgantrade.com This synergy allows for the creation of materials with tailored performance for demanding applications. tzgroupusa.comtzgroupusa.com

Tailoring Adhesion and Cohesion Properties through Copolymer Composition

The adhesive performance of a material is primarily defined by a balance between its adhesive and cohesive forces. cvut.cz Adhesion relates to the ability of the adhesive to stick to a substrate, often measured by peel resistance and tack, while cohesion is the internal strength of the adhesive, measured by shear resistance. nih.gov In butyl acrylate-acrylonitrile copolymers, the ratio of these two monomers is a critical determinant of the final adhesive properties.

An increase in the acrylonitrile (ACN) content within a poly(n-butyl acrylate-co-acrylonitrile) system leads to a significant rise in the polymer's glass transition temperature (Tg) and average molecular weight. nih.govresearchgate.net This change in polymer architecture directly impacts the adhesive's mechanical behavior. Specifically, higher ACN content enhances the cohesive strength, resulting in greater shear resistance. nih.govresearchgate.net Conversely, this increased rigidity leads to a decrease in adhesion forces, manifesting as lower peel resistance and tack. nih.govresearchgate.net This inverse relationship allows formulators to fine-tune the adhesive's characteristics for specific applications, from high-tack pressure-sensitive tapes to high-cohesion structural adhesives.

Research has quantified this relationship. In a study of pressure-sensitive adhesives (PSAs) made from n-butyl acrylate (n-BA), acrylic acid (AA), and varying amounts of acrylonitrile, a clear trend was observed. As the weight ratio of ACN increased, the cohesion forces (shear resistance) increased while adhesion forces (peel resistance and tack) decreased. nih.gov This demonstrates the critical role of copolymer composition in dictating the viscoelastic properties essential for adhesive performance.

| Property | Low ACN Content | High ACN Content | Governing Force |

|---|---|---|---|

| Peel Resistance | High | Low | Adhesion |

| Tack | High | Low | Adhesion |

| Shear Resistance | Low | High | Cohesion |

| Glass Transition Temp. (Tg) | Lower | Higher | - |

Water-Based Emulsion Systems in Coating Technologies

Butyl acrylate-acrylonitrile copolymers are frequently synthesized via emulsion polymerization to create water-based latexes for coatings and adhesives. upc.eduresearchgate.net This method is environmentally advantageous as it uses water as the dispersion medium, reducing the need for volatile organic compounds (VOCs). These acrylic emulsions are vital in the paints and coatings industry. tzgroupusa.comsinochlorine.com

The properties of the final emulsion and the resulting coating are influenced by factors such as the ratio of soft to hard monomers, the type and amount of emulsifier, and the polymerization process itself. researchgate.net For instance, in developing pressure-sensitive adhesives for glass bottle labels, emulsion polymerization is used to create a system with performance suitable for cold and wet environments. upc.edu The presence of butyl acrylate can also influence the distribution of the more water-soluble acrylonitrile monomer between the aqueous and oil phases during polymerization, affecting the final copolymer composition and properties. upc.edu

Impact Modifiers for Engineering Plastics (e.g., ASA resins for SAN, PVC, PC)

Copolymers based on butyl acrylate are extensively used as impact modifiers to enhance the toughness and durability of brittle engineering plastics. shinepolymer.com These modifiers are particularly crucial in creating Acrylonitrile Styrene (B11656) Acrylate (ASA) resins, which are used to toughen Styrene-Acrylonitrile (SAN) copolymers. researchgate.netsemanticscholar.org The saturated backbone of the poly(butyl acrylate) rubber provides excellent weather and UV resistance compared to butadiene-based rubbers, making ASA resins suitable for outdoor applications. researchgate.netgoogle.com Beyond SAN, these acrylic impact modifiers are also used to improve the mechanical properties of polyvinyl chloride (PVC) and polycarbonate (PC) and its blends (PC/ABS, PC/PBT). dow.comdow.comnovistachem.comslchemtech.com

Mechanism of Toughening in Styrene-Acrylonitrile Copolymers

The inherent brittleness of SAN resin limits its use in applications requiring high impact strength. researchgate.netsemanticscholar.org Incorporating an elastomeric phase, such as a butyl acrylate-based copolymer, is a highly effective method to dissipate impact energy and prevent catastrophic failure. The primary toughening mechanisms are crazing and cavitation. semanticscholar.org